molecular formula C17H20N4 B11998615 4-(4-methylphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine

4-(4-methylphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine

Cat. No.: B11998615
M. Wt: 280.37 g/mol
InChI Key: ISNAKOYHJUOKBR-XMHGGMMESA-N
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Description

4-(4-methylphenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine is an organic compound that features a piperazine ring substituted with a 4-methylphenyl group and a pyridinylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine typically involves the condensation of 4-methylphenylpiperazine with pyridine-4-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinylmethylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(4-methylphenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methylpropiophenone: An aromatic ketone with similar structural features.

    4-methylmethcathinone (mephedrone): A substituted cathinone with related chemical properties.

    Tetra (4-(diethylamino)phenyl)ethene: A derivative of tetraphenylethene with similar functional groups.

Uniqueness

4-(4-methylphenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a compound of significant interest.

Properties

Molecular Formula

C17H20N4

Molecular Weight

280.37 g/mol

IUPAC Name

(E)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine

InChI

InChI=1S/C17H20N4/c1-15-2-4-17(5-3-15)20-10-12-21(13-11-20)19-14-16-6-8-18-9-7-16/h2-9,14H,10-13H2,1H3/b19-14+

InChI Key

ISNAKOYHJUOKBR-XMHGGMMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=NC=C3

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=NC=C3

solubility

9.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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